2-Diethoxyphosphoryl-1,3,5-trimethylbenzene
Overview
Description
“2-Diethoxyphosphoryl-1,3,5-trimethylbenzene” is a derivative of 1,3,5-trimethylbenzene, also known as mesitylene . Mesitylene is a derivative of benzene with three methyl substituents positioned symmetrically around the ring .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, diethyl benzylphosphonates have been synthesized using a palladium-catalyzed α, β-homodiarylation of vinyl esters . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis
The molecular structure of 1,3,5-trimethylbenzene consists of a benzene ring with three methyl groups (–CH3) as a substituent . The exact molecular structure of “this compound” would need to be determined through further analysis.Chemical Reactions Analysis
The atmospheric reaction of the 1,3,5-trimethylbenzene bicyclic peroxy radical with the OH radical has been studied . The product channels of formation of the 1,3,5-trimethylbenzene trioxide (ROOOH), OH-adducts and Criegee intermediate (CI) have been identified .Physical And Chemical Properties Analysis
1,3,5-trimethylbenzene is a colorless liquid with a peculiar odor . It is insoluble in water and less dense than water . The flash point is near 123°F . The exact physical and chemical properties of “this compound” would need to be determined through further analysis.Safety and Hazards
1,3,5-trimethylbenzene may be toxic by ingestion and inhalation . It is flammable and insoluble in water . It can cause irritation to eyes, skin, nose, throat, and the respiratory system . It can also cause bronchitis, hypochromic anemia, headache, drowsiness, lassitude (weakness, exhaustion), dizziness, nausea, incoordination, vomiting, confusion, and chemical pneumonitis (aspiration liquid) .
properties
IUPAC Name |
2-diethoxyphosphoryl-1,3,5-trimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O3P/c1-6-15-17(14,16-7-2)13-11(4)8-10(3)9-12(13)5/h8-9H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEDBJBEDYXAML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1C)C)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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